molecular formula C14H21N3O2 B2634152 2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1284750-74-8

2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B2634152
CAS No.: 1284750-74-8
M. Wt: 263.341
InChI Key: USDUHOCLTNEMJZ-UHFFFAOYSA-N
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Description

2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with azepane and isopropyl groups in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azepan-1-yl-4-methylpyrimidine-5-carboxylic acid
  • 2-Azepan-1-yl-4-ethylpyrimidine-5-carboxylic acid
  • 2-Azepan-1-yl-4-propylpyrimidine-5-carboxylic acid

Uniqueness

2-Azepan-1-yl-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 4-position of the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(azepan-1-yl)-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10(2)12-11(13(18)19)9-15-14(16-12)17-7-5-3-4-6-8-17/h9-10H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDUHOCLTNEMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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